

Application Notes and Protocols for TG 100572 Hydrochloride Cell-based Assays

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Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

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Introduction

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases.^{[1][2][3]} Its ability to target key signaling pathways involved in cell proliferation, survival, and angiogenesis makes it a compound of interest for therapeutic development, particularly in oncology and ophthalmology. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of **TG 100572 Hydrochloride** in a laboratory setting.

Mechanism of Action

TG 100572 Hydrochloride exerts its biological effects by inhibiting the phosphorylation of several key kinases. It shows sub-nanomolar to low nanomolar inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFR β), and various members of the Src kinase family (including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes).^{[1][2][3]} By blocking these upstream kinases, TG 100572 disrupts downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.^{[4][5][6]}

Data Presentation

The inhibitory activity of **TG 100572 Hydrochloride** has been quantified across various kinases and in cell-based functional assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity (IC50) of TG 100572 Against a Panel of Kinases

Kinase Target	IC50 (nM)
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFRβ	13
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

Data sourced from MedchemExpress.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: In Vitro Efficacy of TG 100572 in Endothelial Cell-Based Assays

Assay	Cell Line	Endpoint Measurement	Effective Dose (ED50/IC50)
Cell Proliferation	Human Retinal Microvascular Endothelial Cells (hRMVEC)	Inhibition of cell growth (XTT assay)	ED50 = 610 ± 71 nM
VEGF-induced ERK1/2 Phosphorylation	Endothelial Cells	Inhibition of phosphorylated Erk1/2 (Western Blot)	-
Apoptosis	Proliferating Endothelial Cells	Induction of DNA laddering	Concentration-dependent

Data on cell proliferation is from studies on hRMVEC.[\[1\]](#)

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize the effects of **TG 100572 Hydrochloride**.

Endothelial Cell Proliferation Assay (XTT-based)

This protocol is designed to assess the anti-proliferative effect of **TG 100572 Hydrochloride** on endothelial cells.

Materials:

- Human Retinal Microvascular Endothelial Cells (hRMVEC)
- Endothelial Growth Medium (EGM), supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF
- **TG 100572 Hydrochloride**
- DMSO (vehicle control)
- 96-well tissue culture plates

- XTT Cell Viability Assay Kit
- Microplate reader

Protocol:

- Seed hRMVEC in a 96-well plate at a density of 5×10^3 to 2×10^5 cells per well in 100 μ L of complete EGM.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of **TG 100572 Hydrochloride** in EGM. A suggested concentration range is 2 nM to 5 μ M. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
- Remove the medium from the wells and add 100 μ L of the respective TG 100572 dilutions or vehicle control.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).^[7]
- Add 50 μ L of the XTT labeling mixture to each well.^[7]
- Incubate the plate for 4 hours at 37°C and 5% CO₂.
- Measure the absorbance of the samples at 450-500 nm using a microplate reader.^[7]
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the ED50 value.

Western Blot for VEGF-induced ERK1/2 Phosphorylation

This protocol details the detection of changes in ERK1/2 phosphorylation in endothelial cells following treatment with VEGF and TG 100572.

Materials:

- Endothelial cells (e.g., HUVECs or hRMVECs)
- Endothelial Basal Medium (EBM) with 0.5% FBS
- Recombinant human VEGF
- **TG 100572 Hydrochloride**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Protocol:

- Seed endothelial cells in 6-well plates and grow to near confluence.
- Starve the cells by replacing the growth medium with EBM containing 0.5% FBS for 8-12 hours.
- Pre-treat the cells with various concentrations of **TG 100572 Hydrochloride** or vehicle (DMSO) for 1 hour.
- Stimulate the cells with 50 ng/mL rhVEGF for 10 minutes.

- Wash the cells twice with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
- Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
- Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Apoptosis Assay (DNA Laddering)

This protocol describes a method to qualitatively assess apoptosis by visualizing DNA fragmentation.

Materials:

- Proliferating endothelial cells
- **TG 100572 Hydrochloride**
- PBS
- DNA Ladder Extraction Kit

- Agarose
- TAE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and UV transilluminator

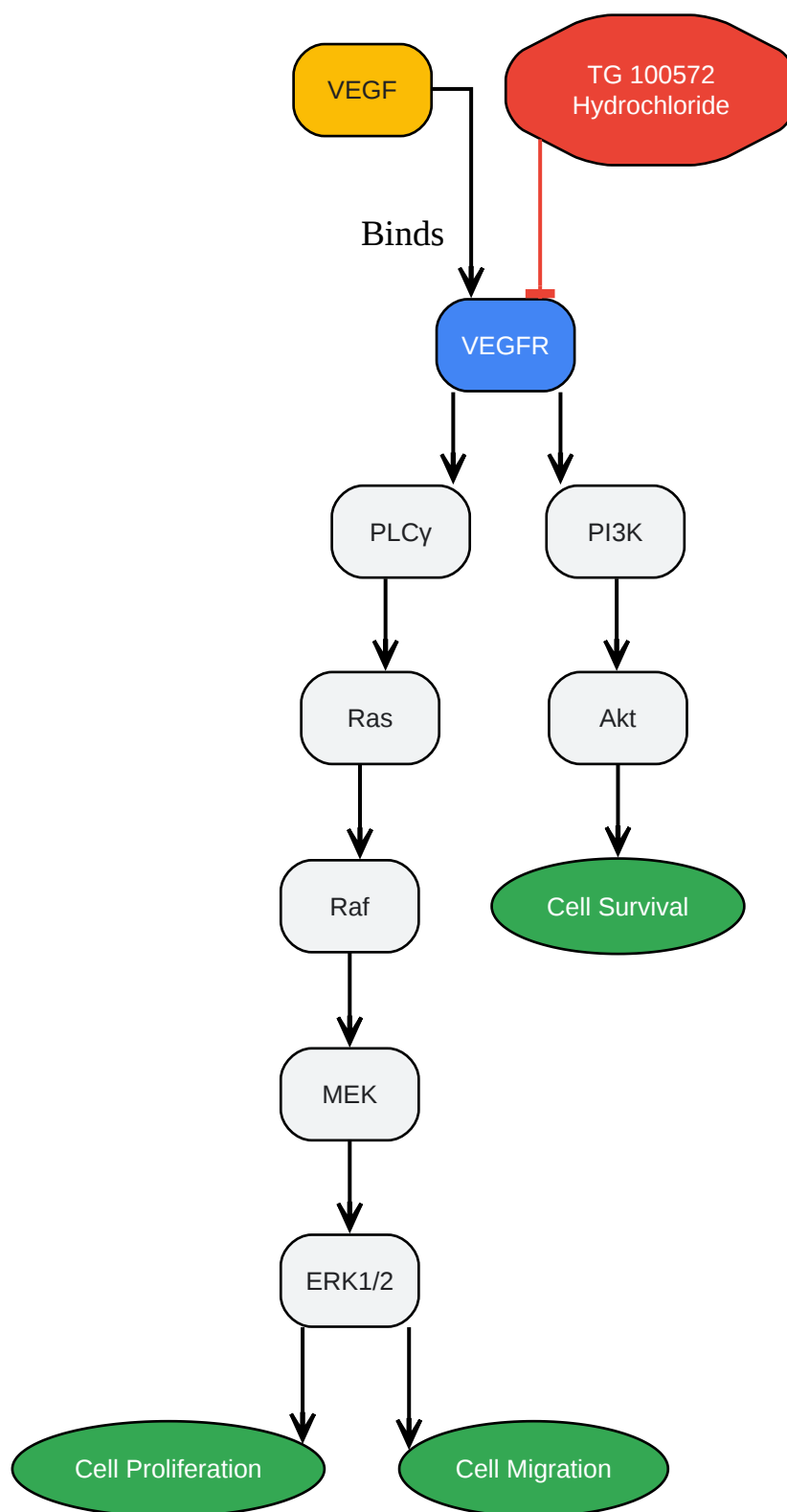
Protocol:

- Seed endothelial cells in 6-well plates and culture until they are in a proliferative state (low density/high serum).
- Treat the cells with various concentrations of **TG 100572 Hydrochloride** for 24 hours. Include a vehicle-treated control.
- Harvest the cells, including any floating cells from the medium, by centrifugation.
- Wash the cell pellet with PBS.
- Extract the genomic DNA using a DNA Ladder Extraction Kit following the manufacturer's protocol.[8][9] This typically involves cell lysis, removal of proteins and RNA, and precipitation of DNA.
- Resuspend the DNA pellet in DNA suspension buffer.
- Quantify the DNA concentration.
- Load an equal amount of DNA from each sample into the wells of a 1.5% agarose gel containing ethidium bromide.
- Run the gel at a low voltage (e.g., 5 V/cm) until the dye front has migrated sufficiently.
- Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Visualizations

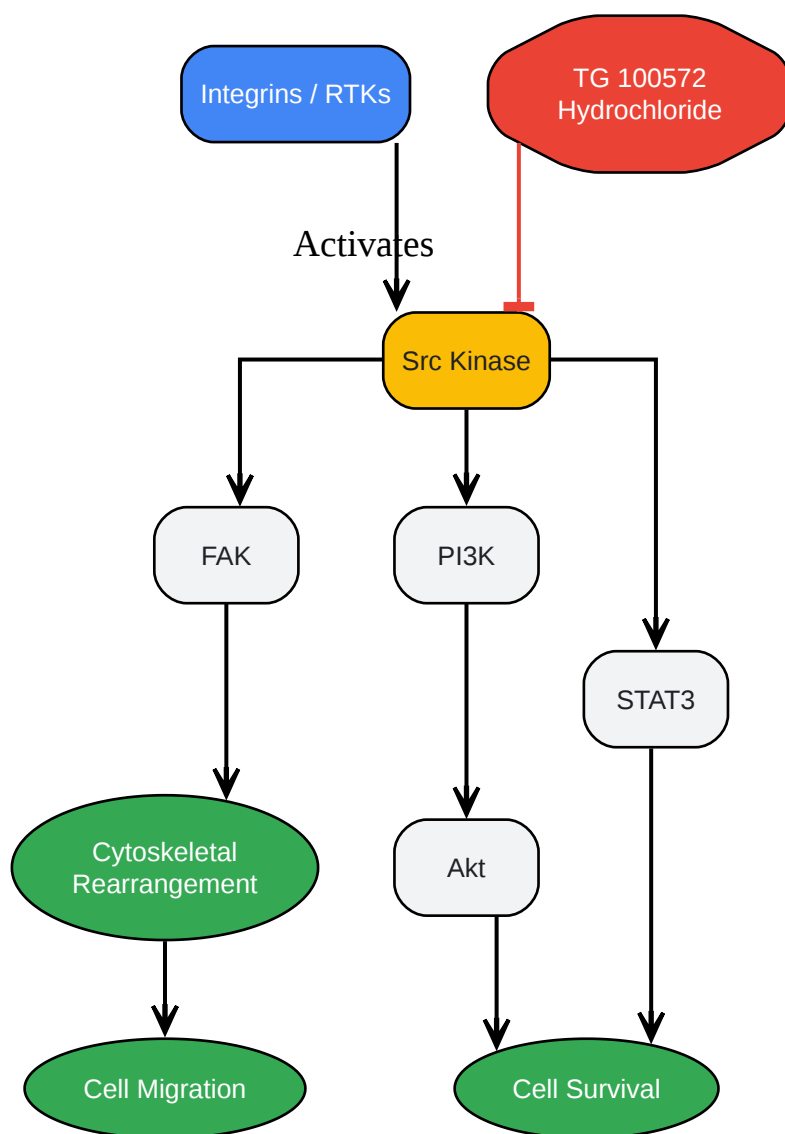
Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by **TG 100572 Hydrochloride**.



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Caption: VEGFR Signaling Pathway Inhibition by TG 100572.

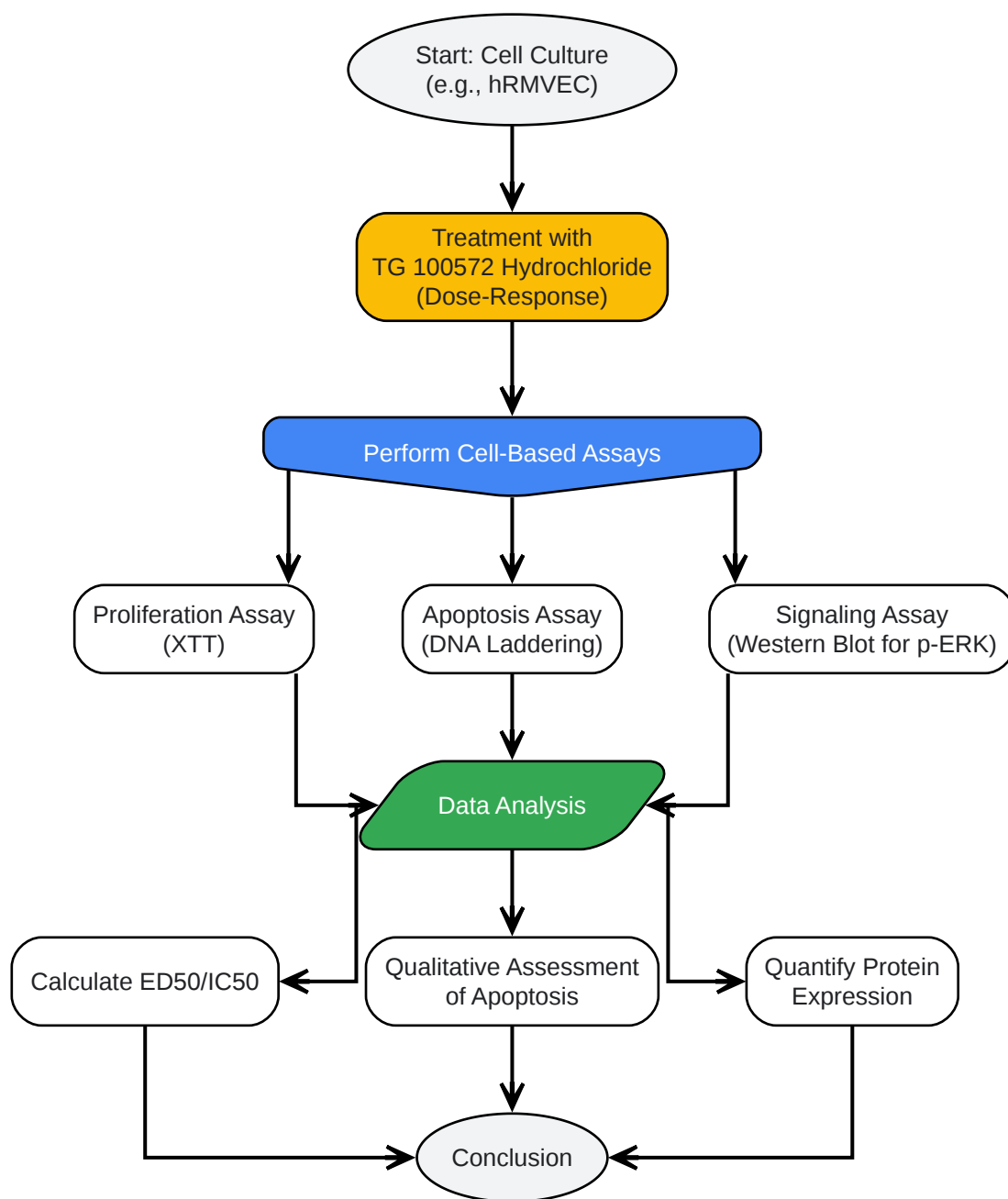


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Caption: Src Kinase Signaling Pathway Inhibition by TG 100572.

Experimental Workflow

The following diagram outlines the general workflow for evaluating **TG 100572 Hydrochloride** in cell-based assays.



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Caption: General Workflow for TG 100572 Cell-based Assays.

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